Betamethasone-17,21-dipropionate-d5

Description

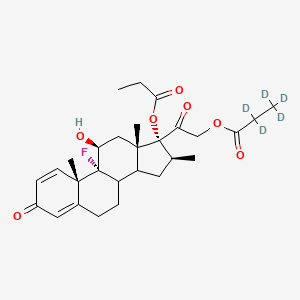

Structure

3D Structure

Properties

IUPAC Name |

[2-[(9R,10S,11S,13S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19?,20?,21-,25-,26-,27-,28-/m0/s1/i1D3,6D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWBQSYVNNPZIQ-IKPGKMTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](CC2[C@@]1(C[C@@H]([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37FO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Incorporation of Betamethasone 17,21 Dipropionate D5

Challenges and Innovations in Deuterated Steroid Synthesis Relevant to Betamethasone-17,21-dipropionate-d5

The synthesis of deuterated active pharmaceutical ingredients (APIs) like this compound presents a unique set of challenges and has been an area of significant innovation. digitellinc.com

A primary challenge is achieving a high degree of isotopic purity, as it is often difficult to synthesize a 100% isotopically pure compound. digitellinc.com The presence of multiple isotopic species can complicate analytical applications. digitellinc.com Another challenge lies in introducing a specific number of deuterium (B1214612) atoms at precise locations within the molecule, especially at unactivated aliphatic positions, while ensuring the efficiency of the deuteration process. nih.govmusechem.com

Metabolic switching is another potential issue where deuteration at one site may alter the metabolic pathway, leading to increased metabolism at other sites. nih.gov This phenomenon needs to be carefully evaluated, as it can impact the pharmacokinetic profile of the drug. nih.gov

Innovations to address these challenges are continually emerging. Late-stage functionalization and hydrogen isotope exchange (HIE) techniques have become more prominent, offering more efficient and versatile routes for isotopic labeling. musechem.comresearchgate.net These methods can often be applied directly to the parent drug molecule, reducing the need for lengthy synthetic sequences starting from isotopically enriched materials. researchgate.netx-chemrx.com

Furthermore, the development of novel catalysts and reaction conditions, such as the use of palladium nanoparticles for HIE at benzylic positions, provides new avenues for selective deuteration. researchgate.net The use of flow chemistry is also being explored as a means to improve control over reaction parameters, enhance safety, and increase the efficiency of isotope-labeling reactions. x-chemrx.com These advancements are paving the way for more efficient and cost-effective production of complex deuterated molecules like this compound.

Advanced Analytical Applications of Betamethasone 17,21 Dipropionate D5 in Research

Role as an Internal Standard in Quantitative Bioanalytical Methodologies

The primary role of Betamethasone-17,21-dipropionate-d5 in research is to serve as an internal standard, a compound added in a known quantity to samples undergoing analysis. This practice is fundamental to achieving accurate and precise quantification of the target analyte, in this case, Betamethasone-17,21-dipropionate.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Precise Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of drugs and their metabolites in complex biological matrices. nih.govresearchgate.net In such analyses, this compound is the internal standard of choice. medchemexpress.comsigmaaldrich.com Its physicochemical properties are nearly identical to the non-labeled Betamethasone-17,21-dipropionate, meaning it behaves similarly during sample preparation, extraction, and chromatographic separation. researchgate.netcapes.gov.br This co-elution is advantageous as it ensures that any variations in the analytical process affect both the analyte and the internal standard equally. sigmaaldrich.com The mass spectrometer, however, can easily distinguish between the two compounds due to the mass difference imparted by the deuterium (B1214612) atoms. sigmaaldrich.com This allows for a ratiometric quantification, where the response of the analyte is normalized to the response of the internal standard, leading to highly precise and accurate measurements. medchemexpress.com

A key advantage of using LC-MS/MS is its high selectivity, which minimizes the risk of interference from other compounds in the sample. nih.gov This is particularly important when analyzing complex biological fluids like plasma or urine. nih.govresearchgate.net The use of a stable isotope-labeled internal standard like this compound further enhances this selectivity. sigmaaldrich.com

| Feature | Benefit in LC-MS/MS Analysis |

| Identical Retention Time | Compensates for variability in chromatographic conditions. capes.gov.br |

| Similar Ionization Efficiency | Corrects for matrix effects and fluctuations in the mass spectrometer's performance. researchgate.net |

| Distinct Mass-to-Charge Ratio | Allows for clear differentiation and independent measurement of the analyte and internal standard. sigmaaldrich.com |

| High Sensitivity | Enables the quantification of low concentrations of Betamethasone-17,21-dipropionate in biological samples. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Steroid Analysis

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for steroid analysis. nih.gov While LC-MS/MS is often preferred for its direct analysis of many compounds, GC-MS can offer excellent chromatographic resolution and is a well-established method. In GC-MS analysis of steroids, derivatization is often necessary to improve volatility and thermal stability. The use of a deuterated internal standard like this compound is crucial in these methods as well. caymanchem.com It follows the same derivatization chemistry as the analyte, ensuring that any inefficiencies in the reaction are accounted for in the final quantification. The similar fragmentation patterns of the analyte and the internal standard in the mass spectrometer, with a clear mass shift, provide the basis for accurate quantification. nih.gov

Addressing Ion Suppression and Enhancing Analytical Reproducibility through Stable Isotope Standards

A significant challenge in quantitative bioanalysis, particularly with electrospray ionization (ESI) in LC-MS/MS, is the phenomenon of ion suppression or enhancement. nih.govnih.gov This occurs when co-eluting matrix components interfere with the ionization of the target analyte, leading to an underestimation or overestimation of its concentration. nih.gov Stable isotope-labeled internal standards like this compound are highly effective at mitigating these matrix effects. medchemexpress.comresearchgate.net Because the internal standard co-elutes and has nearly identical ionization characteristics to the analyte, it experiences the same degree of ion suppression or enhancement. researchgate.netnih.gov By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is effectively cancelled out, leading to a significant improvement in the accuracy and reproducibility of the results. medchemexpress.com

| Challenge | How this compound Helps |

| Ion Suppression | Experiences the same signal suppression as the analyte, allowing for accurate correction through ratiometric measurement. nih.govnih.gov |

| Sample Preparation Variability | Compensates for losses during extraction and other sample handling steps due to its similar chemical properties to the analyte. capes.gov.br |

| Instrumental Drift | Normalizes for fluctuations in detector response and other instrumental parameters over time. sigmaaldrich.com |

Application in High-Throughput Metabolomic Analysis of Steroids

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, often employs high-throughput analytical methods. In the context of steroid analysis, which involves quantifying a panel of structurally similar compounds, the use of stable isotope-labeled internal standards is critical for reliable data. medchemexpress.comnih.gov this compound can be used as part of a suite of internal standards in targeted metabolomic studies focusing on synthetic corticosteroids. Its inclusion allows for the accurate quantification of Betamethasone-17,21-dipropionate, contributing to a more comprehensive understanding of steroid metabolism and disposition. medchemexpress.com The ability to multiplex the analysis of multiple steroids in a single run, with each having a corresponding stable isotope-labeled internal standard, greatly enhances the efficiency of these studies. youtube.com

Development and Validation of Analytical Methods Utilizing Deuterated Standards

The development and validation of bioanalytical methods are governed by stringent regulatory guidelines. The use of a deuterated standard like this compound is a key element in developing a method that is not only accurate and precise but also robust and reliable.

Assessment of Selectivity and Sensitivity for Deuterated Analogues

During method validation, selectivity is assessed to ensure that the analytical method can unequivocally measure the analyte in the presence of other components in the sample, such as metabolites, impurities, or other medications. The use of a specific mass transition for both the analyte and this compound in an LC-MS/MS method provides a high degree of selectivity. nih.gov Validation experiments will demonstrate a lack of interference at the retention time of the analyte and internal standard from endogenous matrix components.

Sensitivity is another critical parameter, defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. The high sensitivity of modern mass spectrometers, combined with the use of a high-purity deuterated internal standard, allows for the development of methods with very low LLOQs, enabling the quantification of Betamethasone-17,21-dipropionate even at trace levels in biological samples. researchgate.net

| Validation Parameter | Role of this compound |

| Selectivity | The distinct mass of the deuterated standard ensures it does not interfere with the analyte signal and helps to confirm the identity of the analyte peak. nih.gov |

| Sensitivity (LLOQ) | A clean and stable internal standard signal is crucial for the accurate and precise measurement of the analyte at its lower limit of quantification. researchgate.net |

| Accuracy | The use of a stable isotope-labeled internal standard is the most effective way to correct for biases introduced by matrix effects and sample processing, thus ensuring high accuracy. researchgate.netnih.gov |

| Precision | By normalizing for random variations in the analytical process, the internal standard significantly improves the precision (reproducibility) of the measurements. medchemexpress.com |

Quality Control (QC) Applications in Research and Analytical Method Validation (AMV)

This compound plays a critical role as an internal standard in quality control (QC) and analytical method validation (AMV), particularly for methods involving mass spectrometry (MS). aptochem.commedchemexpress.com Its utility stems from its structural and chemical similarity to the non-labeled analyte, Betamethasone-17,21-dipropionate, while having a distinct mass-to-charge ratio (m/z) due to the five deuterium atoms. scioninstruments.com This distinction is fundamental for accurate quantification in complex biological or pharmaceutical matrices. clearsynth.comtexilajournal.com

In research settings, QC samples are analyzed alongside study samples to ensure the analytical method's performance is consistent over time. By spiking a known concentration of this compound into all samples, including calibration standards and QC samples, researchers can correct for variability introduced during sample preparation, injection, and ionization in the mass spectrometer. aptochem.comscioninstruments.com The deuterated standard co-elutes with the analyte, experiencing similar matrix effects and ionization suppression or enhancement, thus providing a reliable reference for normalization. texilajournal.com

Analytical method validation, performed according to guidelines like those from the International Conference on Harmonisation (ICH), ensures that a method is suitable for its intended purpose. nih.govresearchgate.net this compound is instrumental in validating key parameters such as accuracy, precision, and linearity.

Key Validation Parameters Utilizing the Deuterated Standard:

Accuracy: Determined by analyzing QC samples at different concentration levels against a calibration curve. The ratio of the analyte's response to the internal standard's response is used for calculation, minimizing analytical error.

Precision: Assessed through repeated analysis of the same sample (repeatability) and on different days or with different analysts (intermediate precision). The consistent response ratio of the analyte to the deuterated standard demonstrates the method's precision.

Linearity: Established by creating a calibration curve with varying concentrations of the analyte and a constant concentration of the internal standard. The linear relationship between the concentration and the response ratio confirms the method's linearity over a specific range. nih.gov

Specificity: The use of a mass spectrometer allows for high specificity. The deuterated standard helps confirm that the signal being measured corresponds only to the analyte of interest, as the standard will have a different, predictable m/z value, free from interference from the analyte's natural isotopic distribution. aptochem.com

Limit of Quantitation (LOQ): The LOQ, or the lowest concentration that can be reliably quantified, is determined with acceptable precision and accuracy, a process aided by the stability that the internal standard provides to the measurements. researchgate.net

The table below illustrates typical data generated during the validation of an LC-MS method for Betamethasone (B1666872) Dipropionate using its d5-labeled counterpart.

Table 1: Illustrative Analytical Method Validation Data

| Validation Parameter | Measurement | Typical Acceptance Criteria | Result with Deuterated Standard |

|---|---|---|---|

| Linearity | Correlation Coefficient (r²) | ≥ 0.99 | 0.9995 |

| Accuracy | % Recovery (at 3 conc. levels) | 85-115% | 98.5%, 101.2%, 103.8% |

| Precision | % Relative Standard Deviation (%RSD) | < 15% | < 5% |

| Specificity | Interference at Analyte Retention Time | No significant interfering peaks | Confirmed (Distinct m/z for analyte and standard) |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) | ≥ 10 | Confirmed at 0.024 µg/mL researchgate.net |

Spectroscopic Characterization Techniques in Deuteration Studies (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic techniques are indispensable for confirming the identity, purity, and exact location of isotopic labels in deuterated compounds like this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are primary methods used for this characterization. medchemexpress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for structural elucidation. researchgate.net In the context of deuteration, both ¹H (proton) and ²H (deuterium) NMR are employed.

¹H NMR: When a hydrogen atom is replaced by deuterium, the corresponding signal in the ¹H NMR spectrum disappears or significantly diminishes. For this compound, where the deuterium atoms are typically located on the ethyl groups of the propionate (B1217596) esters, the signals corresponding to these protons would be absent. This absence provides direct evidence of successful deuteration at the intended positions.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. A ²H NMR spectrum of this compound would show signals at chemical shifts corresponding to the positions of the deuterium atoms, confirming their presence and location within the molecule.

¹³C NMR: The introduction of deuterium can also cause subtle changes in the ¹³C NMR spectrum. Carbon atoms bonded to deuterium will show a characteristic splitting pattern (due to C-D coupling) and may experience a slight upfield shift compared to the non-deuterated compound. chemicalbook.com

Infrared (IR) Spectroscopy:

IR spectroscopy measures the vibrations of molecular bonds. nihs.go.jp The substitution of hydrogen with the heavier deuterium isotope alters the vibrational frequencies of the bonds.

C-H vs. C-D Vibrations: The stretching frequency of a carbon-deuterium (C-D) bond is significantly lower than that of a carbon-hydrogen (C-H) bond due to the increased mass of deuterium. Typically, C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region of an IR spectrum. The corresponding C-D stretching vibrations are expected to appear at a lower wavenumber, approximately in the 2000-2200 cm⁻¹ region. The appearance of these new bands in the IR spectrum of this compound, coupled with the reduction in intensity of the corresponding C-H bands, serves as clear evidence of deuteration. nih.govscienceopen.com

The table below summarizes the expected spectroscopic changes upon deuteration.

Table 2: Spectroscopic Data Comparison

| Technique | Spectrum | Betamethasone-17,21-dipropionate | This compound |

|---|---|---|---|

| NMR | ¹H NMR | Signals present for propionate ethyl groups. | Signals for specific protons on ethyl groups are absent/reduced. |

| ²H NMR | No signal. | Signals appear at chemical shifts corresponding to deuterated positions. | |

| ¹³C NMR | Standard signals for propionate carbons. | Isotopic shift and C-D coupling observed on deuterated carbons. |

| IR | Stretching Bands | Strong C-H stretching bands (~2980 cm⁻¹). | Reduced intensity of C-H bands; appearance of C-D stretching bands (~2200 cm⁻¹). |

These advanced analytical techniques are crucial for ensuring that the deuterated standard is correctly synthesized and pure, thereby guaranteeing its reliability for quantitative research applications. medchemexpress.comoup.com

Investigations into Metabolic Pathways and Pharmacokinetics Using Betamethasone 17,21 Dipropionate D5

Tracing of Betamethasone-17,21-dipropionate and Its Metabolites

The core of understanding the therapeutic action and disposition of Betamethasone-17,21-dipropionate lies in tracing its journey and transformation within the body. The use of its deuterated analog, Betamethasone-17,21-dipropionate-d5, is instrumental in these investigations.

Elucidation of Metabolic Pathways of Betamethasone (B1666872) Dipropionate in Biological Systems

Betamethasone-17,21-dipropionate (BDP) undergoes significant metabolism in biological systems. A primary metabolic process is the hydrolysis of the ester groups. nih.gov In vitro studies have shown that BDP is metabolized to Betamethasone 17-propionate (BMP) as the main metabolite, followed by the formation of Betamethasone (BM). nih.gov This metabolic conversion occurs in various tissues, including the plasma, liver, brain, and placenta. nih.gov

The degradation of BDP can also involve the interconversion of the 17- and 21-propionate esters, ultimately leading to the formation of betamethasone alcohol. nih.gov The rate and extent of these reactions can be influenced by factors such as pH. ijpsonline.com For instance, at a pH of 2.5, Betamethasone-21-propionate is the primary degradation product, while at higher pH levels (5.5 and 6.5), Betamethasone-17-propionate, Betamethasone-21-propionate, and betamethasone alcohol are all formed. ijpsonline.com Additionally, biotransformation studies using plant-based systems have identified other potential metabolites, such as Sananone dipropionate, Sananone propionate (B1217596), and Sananone. scienceopen.com

The cytochrome P450 (CYP) enzyme system, specifically CYP3A4 and CYP3A5, is also involved in the metabolism of corticosteroids, leading to hydroxylated and dehydrogenated metabolites. nih.gov While direct metabolism of BDP by these enzymes is a subject of ongoing research, the metabolism of similar corticosteroids like beclomethasone (B1667900) dipropionate by CYP3A enzymes suggests a potential pathway for BDP as well. nih.gov

Identification of Deuterated Metabolites and Their Interconversion Dynamics

When this compound is introduced into a biological system, it follows the same metabolic pathways as its non-deuterated counterpart. The deuterium (B1214612) label allows for the clear identification and tracking of the resulting metabolites. The primary deuterated metabolites would be Betamethasone-17-propionate-d5 and Betamethasone-d5.

The interconversion between the 17- and 21-propionate esters is a key dynamic in the metabolism of BDP. nih.gov Studies on the thermal degradation of BDP have shown that the migration of the propionate group from the C17 to the C21 position is a notable transformation. researchgate.net This isomerization is followed by further hydrolysis to form betamethasone alcohol. nih.gov The use of the deuterated compound allows researchers to precisely follow the kinetics of this interconversion and subsequent hydrolysis in various biological matrices.

Stable Isotope Tracer Techniques for Differentiation of Endogenous and Exogenous Metabolites

A significant advantage of using this compound is the ability to distinguish between metabolites derived from the administered drug (exogenous) and any structurally similar compounds that may be naturally present in the body (endogenous). medchemexpress.com The mass difference introduced by the deuterium atoms allows for their distinct detection using mass spectrometry. This is crucial for accurate quantification and for eliminating potential false positives in metabolic studies. medchemexpress.com Stable isotope labeling is a powerful technique that enhances the accuracy and reliability of metabolic pathway reconstruction. medchemexpress.com

Pharmacokinetic Research Applications of Deuterated Compounds

The application of deuterated compounds like this compound extends to comprehensive pharmacokinetic studies, providing detailed insights into the drug's behavior in the body.

Assessment of Bioavailability and Drug Disposition in Preclinical Models

Pharmacokinetic studies in healthy volunteers have shown that after intramuscular administration of a combination of betamethasone phosphate (B84403) and betamethasone dipropionate, the active metabolite of BDP, Betamethasone 17-propionate (B17P), exhibits a prolonged presence in the plasma. nih.gov Compared to betamethasone (BOH) from betamethasone phosphate, B17P has a longer time to reach maximum concentration, a lower peak concentration, and a significantly longer half-life. nih.gov

Table 1: Pharmacokinetic Parameters of Betamethasone Metabolites

| Parameter | Betamethasone 17-propionate (B17P) | Betamethasone (BOH) |

|---|---|---|

| Time to Maximum Concentration (Tmax) | 15.0 +/- 9.0 h | 2.8 +/- 1.7 h |

| Maximum Concentration (Cmax) | 0.6 +/- 0.2 ng/mL | 14.5 +/- 3.7 ng/mL |

| Half-life (t1/2) | 80.8 +/- 22.7 h | 9.6 +/- 3.6 h |

Data from a study in healthy volunteers after intramuscular administration of a combination product. nih.gov

Studies on Drug-Drug Interactions and Metabolic Clearance Rates

Deuterated compounds are invaluable in studying how co-administered drugs might affect the metabolism and clearance of Betamethasone-17,21-dipropionate. By using this compound as a tracer, researchers can accurately quantify changes in the metabolic profile and clearance rates in the presence of other drugs. biocat.com This is particularly important for drugs that are metabolized by the same enzyme systems, such as the cytochrome P450 family. drugbank.com

Influence of Deuteration on Pharmacokinetic Profiles

The strategic replacement of hydrogen with its heavier isotope, deuterium, within a drug molecule—a process termed deuteration—can significantly modify its pharmacokinetic properties. This phenomenon, known as the kinetic isotope effect, arises because the increased mass of deuterium can slow down the rate of chemical reactions, including the metabolic processes that break down drugs in the body. Despite the theoretical potential for altered pharmacokinetics, specific research that directly compares the pharmacokinetic profiles of Betamethasone-17,21-dipropionate and its deuterated analog, this compound, is not extensively available in peer-reviewed literature.

The primary and well-documented application of this compound is as a stable isotope-labeled internal standard for use in analytical chemistry, particularly in mass spectrometry-based bioanalysis. medchemexpress.com In this role, it is added to biological samples in a known quantity to enable precise and accurate quantification of the non-deuterated (or "light") Betamethasone-17,21-dipropionate and its metabolites. medchemexpress.com This is crucial for overcoming variations in sample preparation and analytical instrumentation, thereby ensuring the reliability of pharmacokinetic studies of the therapeutic compound itself.

Theoretically, the deuteration of the two propionate groups at the C17 and C21 positions could influence the metabolic fate of Betamethasone-17,21-dipropionate. The metabolism of the parent compound is known to proceed via hydrolysis of these ester linkages to form active metabolites such as Betamethasone 17-propionate and subsequently Betamethasone itself. nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which could lead to a slower rate of enzymatic cleavage of the deuterated propionate esters.

The following table presents a hypothetical comparison of pharmacokinetic parameters, illustrating the potential influence of deuteration. It is important to note that this data is illustrative and not derived from direct experimental comparison found in the literature.

| Pharmacokinetic Parameter | Betamethasone-17,21-dipropionate (Hypothetical) | This compound (Hypothetical) | Potential Influence of Deuteration |

|---|---|---|---|

| Maximum Plasma Concentration (Cmax) | X ng/mL | Similar to X ng/mL | Minimal direct impact expected on absorption rate. |

| Time to Maximum Plasma Concentration (Tmax) | Y hours | Similar to Y hours | Minimal direct impact expected on absorption time. |

| Area Under the Curve (AUC) | Z ngh/mL | > Z ngh/mL | Increased due to potentially slower metabolism. |

| Elimination Half-life (t1/2) | W hours | > W hours | Prolonged due to potentially slower clearance. |

| Metabolic Clearance (CL) | V L/h/kg | < V L/h/kg | Decreased due to the kinetic isotope effect. |

Mechanistic Studies Utilizing Kinetic Isotope Effects with Betamethasone 17,21 Dipropionate D5

Application of Deuterium (B1214612) Labeling for Reaction Mechanism Elucidation in Steroid Chemistry

Deuterium labeling is a well-established strategy for unraveling complex biochemical pathways and reaction mechanisms in steroid chemistry. nih.govnih.gov By replacing hydrogen atoms with deuterium atoms, which have nearly identical chemical properties but a different mass, researchers can trace the fate of molecules through biological systems or chemical reactions. nih.gov This method is particularly useful for distinguishing between proposed mechanistic pathways.

In the context of steroid science, deuterated analogs are synthesized to:

Trace Metabolic Fates: Following the deuterated steroid through metabolic processes helps identify metabolites, key metabolic nodes, and regulatory mechanisms. researchgate.net The unique mass signature of the deuterated compound allows for its unambiguous detection using mass spectrometry. nih.gov

Investigate Reaction Pathways: Deuterium labels can pinpoint which specific bonds are involved in a reaction. nih.gov If a deuterium atom is transferred or a C-D bond is broken during a reaction, the resulting products will carry the isotopic label, providing clear evidence of the mechanistic step.

Study Receptor-Ligand Interactions: The substitution of hydrogen with deuterium can subtly affect intermolecular interactions, such as hydrogen bonding. Studying the binding kinetics of a deuterated steroid like Betamethasone-17,21-dipropionate-d5 with its glucocorticoid receptor can reveal details about the forces and specific atomic contacts that govern the binding event. For instance, a 1984 study observed that dissociation rate constants of steroids from the glucocorticoid receptor decreased when the solvent was deuterium oxide, suggesting the involvement of hydrogen bonding in the interaction.

While specific mechanistic studies employing this compound are not extensively detailed in published literature, its application would follow these established principles. For example, its use could help verify the steps involved in its biotransformation or degradation. nih.gov A study on the thermal degradation of non-deuterated betamethasone (B1666872) dipropionate identified several breakdown products, including betamethasone-17-propionate and betamethasone-21-propionate. Using a deuterated version could help to more precisely determine the kinetics and mechanism of these degradation pathways.

| Application Area | Methodology | Information Gained from this compound |

|---|---|---|

| Metabolic Profiling | Administer the deuterated compound and analyze biological samples using LC-MS/MS. | Identification of novel metabolites and quantification of metabolic flux. |

| Reaction Mechanism | Conduct chemical or enzymatic reactions and analyze product structures via NMR and Mass Spectrometry. | Elucidation of bond cleavage sites and the sequence of reaction steps. |

| Receptor Kinetics | Use techniques like surface plasmon resonance (SPR) to compare the binding of deuterated vs. non-deuterated forms to the glucocorticoid receptor. | Details on the role of specific C-H bonds in receptor affinity and dissociation rates. |

Investigations of Carbon-Hydrogen Versus Carbon-Deuterium Bond Cleavage Processes

The primary kinetic isotope effect (KIE) is a phenomenon observed when the rate of a reaction changes upon substituting an atom in the reactant with one of its isotopes. nih.gov This effect is most pronounced when the bond to the isotope is broken or formed in the rate-determining step of the reaction. The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate compared to its hydrogen-containing counterpart.

The magnitude of the KIE is expressed as the ratio of the rate constants (kH/kD). A kH/kD value significantly greater than 1 (a "normal" primary KIE) is strong evidence that the C-H bond is cleaved during the rate-limiting step. Values can typically range from 2 to 7 for primary KIEs at room temperature.

In hypothetical studies involving this compound, the KIE could be used to probe its mechanism of metabolic breakdown by cytochrome P450 enzymes, a common route of steroid metabolism. If the rate-determining step of its metabolism involves the enzymatic abstraction of a hydrogen atom from one of the deuterated positions on the propionate (B1217596) side chains, the metabolic rate of the deuterated compound would be significantly slower than that of the non-deuterated Betamethasone-17,21-dipropionate.

Observing the reaction rates would allow researchers to deduce critical mechanistic information.

A large KIE (kH/kD > 2): This would indicate that the C-H bond at the labeled position is broken in the slowest, rate-determining step of the reaction.

A small or unity KIE (kH/kD ≈ 1): This suggests that the cleavage of the labeled C-H bond is not involved in the rate-determining step. The bond might be broken in a fast step before or after the rate-limiting step, or not at all.

An inverse KIE (kH/kD < 1): In some cases, the deuterated compound may react faster. This can occur if the C-H bond becomes stiffer and more constrained in the transition state, a phenomenon known as a secondary KIE.

| Compound | Hypothetical Rate Constant (k) at 25°C (s⁻¹) | Calculated KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| Betamethasone-17,21-dipropionate (non-deuterated) | 6.8 x 10⁻³ | 6.2 | C-H bond cleavage is the rate-determining step. |

| This compound | 1.1 x 10⁻³ | ||

| Betamethasone-17,21-dipropionate (non-deuterated) | 6.8 x 10⁻³ | 1.1 | C-H bond cleavage is not involved in the rate-determining step. |

| This compound | 6.2 x 10⁻³ |

By designing experiments that measure and compare the reaction rates of Betamethasone-17,21-dipropionate and its d5-labeled analog, researchers can gain definitive insights into which chemical bonds are critical to specific biological or chemical processes. This knowledge is fundamental for understanding drug metabolism and for the rational design of new therapeutic agents.

Q & A

Q. How can contradictory results in relapse rates between Betamethasone-17,21-dipropionate and cyclosporine be analyzed?

- Methodology : Perform subgroup analyses stratified by disease severity, treatment adherence, and baseline cortisol levels (since Betamethasone-17,21-dipropionate may suppress hypothalamic-pituitary-adrenal axis activity). Use Cox proportional hazards models to assess time-to-relapse differences. Consider pharmacokinetic variability in topical absorption (e.g., skin barrier integrity) and cyclosporine bioavailability .

Q. What methodological challenges arise when using deuterated this compound in metabolic stability assays?

- Methodology : Deuterium isotope effects may alter enzymatic degradation rates. Validate stability using LC-MS/MS in human liver microsomes, comparing deuterated vs. non-deuterated forms. Control for pH, temperature, and cofactor concentrations. For in vivo studies, ensure isotopic purity (>98%) via NMR and adjust dosing to account for potential differences in clearance rates .

Q. How do quality-of-life metrics (e.g., Eczema Disability Index) correlate with clinical outcomes in Betamethasone-17,21-dipropionate trials?

- Methodology : Calculate Spearman’s rank correlation coefficients between total EDI scores and clinical parameters (itch severity, sleep disturbances). Note that while overall scores may correlate (e.g., r = 0.6–0.7), individual EDI dimensions (e.g., "leisure" vs. "work") may lack sensitivity to specific clinical improvements. Use multivariate regression to adjust for confounding psychosocial factors .

Methodological Considerations

Q. What strategies mitigate bias in cross-over studies of topical corticosteroids?

- Methodology : Avoid cross-over designs in steroid-sensitive dermatoses due to carryover effects (e.g., skin atrophy altering drug absorption). If unavoidable, implement washout periods ≥4 weeks and monitor plasma cortisol levels to assess HPA axis recovery. Use non-parametric tests (e.g., Friedman test) for skewed data .

Q. How can deuterium substitution in this compound enhance pharmacokinetic profiling?

- Methodology : Use stable isotope-labeled internal standards for precise quantification in mass spectrometry. Compare AUC(0–24h) and Cmax between deuterated and non-deuterated forms in rodent models. Note that deuteration may reduce hepatic clearance via CYP3A4 due to kinetic isotope effects, requiring dose adjustments .

Data Interpretation and Reporting

Q. How should researchers address discrepancies between clinical efficacy and quality-of-life improvements?

- Methodology : Conduct mediation analyses to identify whether clinical parameters (e.g., reduced erythema) directly drive quality-of-life changes or if latent variables (e.g., psychosocial support) mediate effects. Report effect sizes (Cohen’s d) for both clinical and patient-reported outcomes to contextualize significance .

Q. What are best practices for synthesizing evidence on Betamethasone-17,21-dipropionate’s mechanisms across heterogeneous studies?

- Methodology : Perform systematic reviews using PRISMA guidelines. Categorize studies by design (RCTs, cohort studies) and outcome type (clinical, molecular). Use meta-regression to explore heterogeneity sources (e.g., dosing regimens, patient demographics). Highlight gaps, such as limited data on long-term dermal atrophy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.